![molecular formula C18H18N4O4S B10980796 ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate](/img/structure/B10980796.png)
ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include bromine, chloroform, and methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, bromine, and chloroform. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
Indole derivatives: Known for their biological activity and used in drug development.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate apart is its unique combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and cyclopentaisoxazole moieties. The synthetic pathways often utilize various reagents and conditions to achieve the desired structure with high yield and purity. For instance, thiazole derivatives are synthesized through reactions involving cyclization processes that yield biologically active scaffolds .
Antimicrobial Properties
Thiazole-containing compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazole exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain thiazole derivatives demonstrate potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 4.23 mM . The presence of electron-withdrawing groups in the para position of the thiazole ring has been linked to enhanced antimicrobial activity.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Some thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro. For example, compounds similar to this compound have been tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity . The mechanism often involves apoptosis induction and cell cycle arrest.
Antioxidant Activity
Another notable biological property is the antioxidant activity exhibited by thiazole derivatives. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing diseases associated with oxidative damage, including cancer and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Research has indicated that modifications to the thiazole ring can significantly influence the compound's pharmacological properties:
- Substituents : The introduction of different substituents at specific positions on the thiazole ring can enhance or diminish biological activity.
- Lipophilicity : Increasing lipophilicity through structural modifications often correlates with improved antimicrobial and anticancer activities.
- Functional Groups : Electron-withdrawing or donating groups can alter the electronic properties of the compound, affecting its interaction with biological targets .
Case Studies
- Antibacterial Activity : A study evaluated a series of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound exhibited an MIC of 0.7 μg/mL, showcasing significant antibacterial efficacy compared to standard antibiotics .
- Anticancer Studies : In vitro studies on lung cancer cell lines demonstrated that certain thiazole derivatives could inhibit cell proliferation by inducing apoptosis at concentrations as low as 10 µM .
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-4-25-17(24)14-9(3)19-18(27-14)21-15(23)13-10-6-5-7-11(10)20-16-12(13)8(2)22-26-16/h4-7H2,1-3H3,(H,19,21,23) |
InChI Key |
XYGGKGBADVFRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C(=NOC3=NC4=C2CCC4)C)C |
Origin of Product |
United States |
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